

What is Ketotifen-d3 Fumarate and its primary use in research?

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Compound of Interest

Compound Name: Ketotifen-d3Fumarate

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Ketotifen-d3 Fumarate: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Ketotifen-d3 Fumarate, a deuterated analog of the well-established second-generation antihistamine and mast cell stabilizer, Ketotifen. Its primary application in research is as a stable isotope-labeled internal standard for the accurate quantification of Ketotifen in biological matrices using mass spectrometry-based assays. This guide details its chemical properties, its critical role in bioanalytical method development, and the underlying pharmacological mechanisms of its non-deuterated counterpart.

Chemical and Physical Properties

Ketotifen-d3 Fumarate is a synthetic derivative of Ketotifen where three hydrogen atoms have been replaced by deuterium atoms. This isotopic substitution results in a molecule that is chemically identical to Ketotifen but has a higher molecular weight. This mass difference is the key to its utility as an internal standard in mass spectrometry.

Property	Value
Chemical Name	4,9-Dihydro-4-(1-methyl-d3-4-piperidinylidene)-10H-benzo[1][2]cyclohepta[1,2-b]thiophen-10-one fumarate
Molecular Formula	C ₂₃ H ₂₀ D ₃ NO ₅ S
Molecular Weight	428.52 g/mol
CAS Number	1795138-23-6
Appearance	White to off-white powder
Solubility	Soluble in water, methanol, and DMSO

Primary Use in Research: An Internal Standard for Bioanalysis

The principal application of Ketotifen-d3 Fumarate in a research setting is as an internal standard (IS) in quantitative bioanalytical methods, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS).^{[3][4]} The use of a stable isotope-labeled internal standard is considered the gold standard in quantitative mass spectrometry for several reasons:

- **Compensates for Matrix Effects:** Biological samples (e.g., plasma, urine) are complex matrices that can interfere with the ionization of the analyte, leading to either suppression or enhancement of the signal. Since Ketotifen-d3 Fumarate has nearly identical physicochemical properties to Ketotifen, it experiences the same matrix effects, allowing for accurate correction.
- **Corrects for Variability in Sample Preparation:** During extraction and sample processing, there can be analyte loss. By adding a known amount of the deuterated standard at the beginning of the workflow, any losses of the analyte will be mirrored by losses of the internal standard, ensuring the ratio between the two remains constant.
- **Accounts for Instrumental Variability:** An internal standard helps to correct for fluctuations in the performance of the LC-MS/MS system, such as variations in injection volume or ionization efficiency.

A Representative Bioanalytical Experimental Protocol

The following is a detailed methodology for the quantification of Ketotifen in human plasma using Ketotifen-d3 Fumarate as an internal standard, based on established LC-MS/MS methods.^{[5][6][7][8]}

2.1.1. Materials and Reagents

- Ketotifen Fumarate reference standard
- Ketotifen-d3 Fumarate (Internal Standard)
- HPLC-grade methanol, acetonitrile, and water
- Formic acid
- Ammonium formate
- Human plasma (with anticoagulant, e.g., K₂EDTA)
- Methyl tertiary-butyl ether (MTBE) for liquid-liquid extraction

2.1.2. Preparation of Standard and Quality Control (QC) Samples

- **Stock Solutions:** Prepare primary stock solutions of Ketotifen Fumarate and Ketotifen-d3 Fumarate in methanol at a concentration of 1 mg/mL.
- **Working Standard Solutions:** Serially dilute the Ketotifen stock solution with a 50:50 mixture of methanol and water to prepare working standard solutions for the calibration curve and QC samples.
- **Internal Standard Working Solution:** Dilute the Ketotifen-d3 Fumarate stock solution with the same diluent to a final concentration of 50 ng/mL.
- **Calibration Curve and QC Samples:** Spike blank human plasma with the appropriate working standard solutions to create a calibration curve (e.g., 0.1 - 50 ng/mL) and QC samples at low, medium, and high concentrations.

2.1.3. Sample Preparation (Liquid-Liquid Extraction)

- To 200 μ L of plasma sample (blank, standard, QC, or unknown), add 25 μ L of the internal standard working solution (50 ng/mL Ketotifen-d3 Fumarate).
- Vortex briefly to mix.
- Add 1 mL of methyl tertiary-butyl ether.
- Vortex for 5 minutes to extract the analyte and internal standard.
- Centrifuge at 10,000 rpm for 10 minutes.
- Transfer the upper organic layer to a clean tube.
- Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the residue in 200 μ L of the mobile phase.
- Vortex to dissolve and transfer to an autosampler vial for analysis.

2.1.4. LC-MS/MS Conditions

- LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
- Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 μ m).
- Mobile Phase A: 0.1% Formic acid in water with 5 mM ammonium formate.
- Mobile Phase B: 0.1% Formic acid in acetonitrile.
- Gradient Elution: A suitable gradient to separate Ketotifen from endogenous plasma components.
- Flow Rate: 0.4 mL/min.
- Injection Volume: 5 μ L.

- Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.
- Multiple Reaction Monitoring (MRM) Transitions:
 - Ketotifen: m/z 310.2 \rightarrow 96.0[5]
 - Ketotifen-d3: m/z 313.2 \rightarrow 99.1[5]

2.1.5. Data Analysis

The concentration of Ketotifen in the unknown samples is determined by calculating the peak area ratio of the analyte to the internal standard and comparing this to the calibration curve.

Method Validation Data

A robust bioanalytical method using Ketotifen-d3 Fumarate as an internal standard should be validated according to regulatory guidelines. The following table summarizes typical validation parameters.[5][6]

Validation Parameter	Typical Acceptance Criteria	Example Data
Linearity (r^2)	> 0.99	0.998
Lower Limit of Quantification (LLOQ)	Signal-to-noise ratio > 10, with acceptable precision and accuracy	0.1 ng/mL
Intra-day Precision (%CV)	< 15% (< 20% at LLOQ)	2.5 - 8.2%
Inter-day Precision (%CV)	< 15% (< 20% at LLOQ)	3.1 - 7.6%
Intra-day Accuracy (% Bias)	Within $\pm 15\%$ ($\pm 20\%$ at LLOQ)	-2.4% to +3.4%
Inter-day Accuracy (% Bias)	Within $\pm 15\%$ ($\pm 20\%$ at LLOQ)	-1.9% to +4.5%
Recovery (%)	Consistent and reproducible	92 - 102%
Matrix Effect	Normalized to 1.0, with acceptable precision	0.95 - 1.05
Stability (various conditions)	< 15% deviation from nominal concentration	Stable

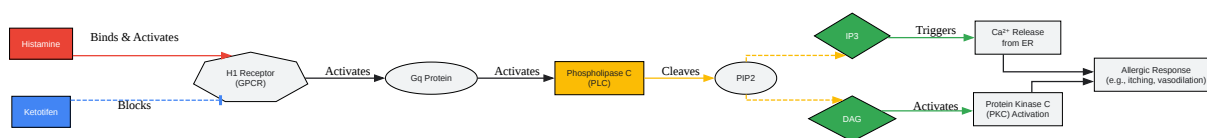
Mechanism of Action of Ketotifen

To understand the research context in which Ketotifen-d3 Fumarate is used, it is essential to be familiar with the pharmacological actions of Ketotifen. It exhibits a dual mechanism of action: H1-histamine receptor antagonism and mast cell stabilization.^[9]

H1-Histamine Receptor Antagonism

Ketotifen is a potent and selective antagonist of the histamine H1 receptor.^[10] Histamine is a key mediator of allergic and inflammatory responses. When released from mast cells and basophils, it binds to H1 receptors on various cell types, leading to symptoms such as itching, vasodilation, and smooth muscle contraction.

The H1 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq/11 pathway.^{[2][11]} Ketotifen, by blocking the binding of histamine to this receptor, prevents the activation of this signaling cascade.



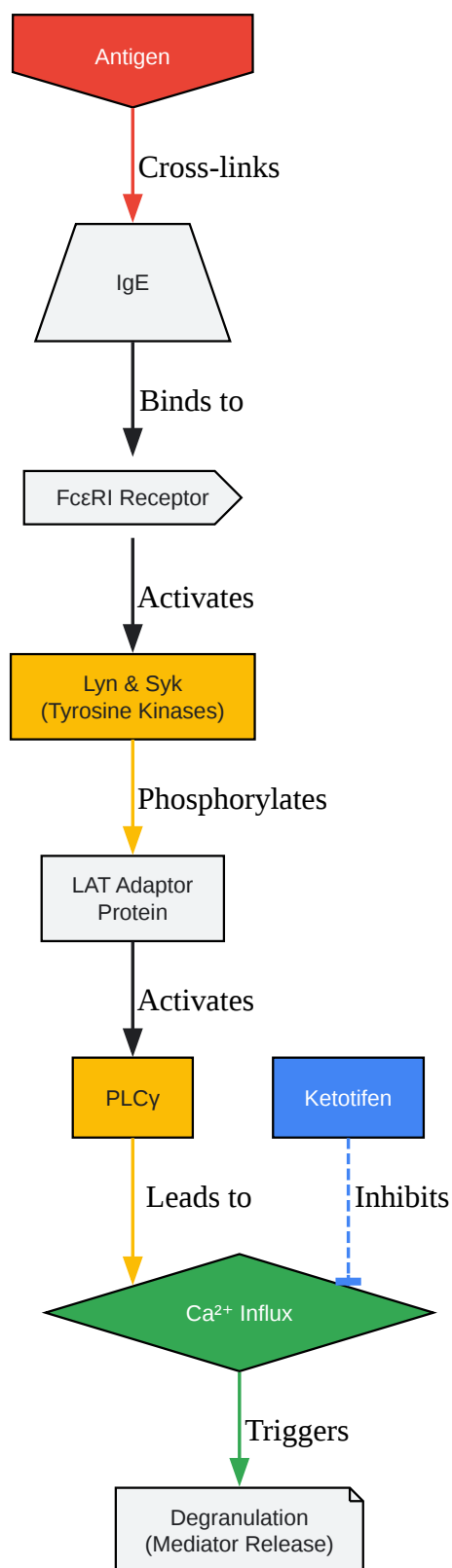
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Caption: H1-Histamine Receptor Signaling Pathway and Ketotifen Inhibition.

Mast Cell Stabilization

In addition to its antihistaminic effects, Ketotifen stabilizes mast cells, preventing their degranulation and the release of a wide array of inflammatory mediators, including histamine, leukotrienes, and prostaglandins.[9] This action is particularly beneficial in the prophylactic treatment of allergic conditions.

Mast cell activation is initiated by the cross-linking of IgE antibodies bound to the high-affinity IgE receptor (FcεRI) on the mast cell surface.[12][13] This triggers a complex intracellular signaling cascade involving tyrosine kinases such as Lyn and Syk, leading to an influx of calcium and the subsequent fusion of granules with the cell membrane. Ketotifen is thought to interfere with this cascade, in part by inhibiting the influx of calcium.

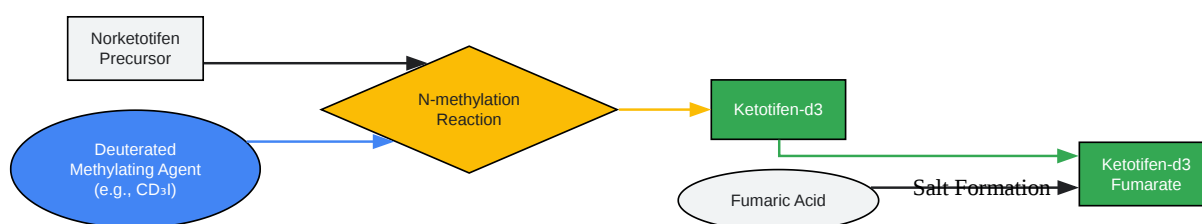


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Caption: Mast Cell Activation Pathway and Ketotifen's Stabilizing Effect.

Synthesis of Ketotifen-d3 Fumarate

The synthesis of deuterated internal standards is a specialized process. While specific proprietary methods may vary, a common approach involves introducing deuterium at a late stage of the synthesis or through hydrogen-deuterium exchange reactions on the final compound or a late-stage intermediate.^{[1][14]} For Ketotifen-d3, the deuterium atoms are typically introduced on the N-methyl group of the piperidine ring. This can be achieved by using a deuterated methylating agent, such as deuterated methyl iodide (CD_3I), in the final step of the synthesis of the norketotifen precursor.



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Caption: Generalized Synthetic Workflow for Ketotifen-d3 Fumarate.

Conclusion

Ketotifen-d3 Fumarate is an indispensable tool for researchers and scientists in the field of drug metabolism and pharmacokinetics. Its use as an internal standard ensures the accuracy and reliability of bioanalytical data for Ketotifen. A thorough understanding of its properties, the methodologies in which it is employed, and the pharmacology of its non-deuterated counterpart is crucial for its effective application in research and drug development.

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